N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide
Description
N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl core substituted with a 2-aminopyridin-3-yloxymethyl group. This structure combines a chlorinated aromatic ring with a pyridine-based side chain, which may confer unique electronic and steric properties. The aminopyridine moiety provides hydrogen-bonding capabilities, while the chloro substituent enhances lipophilicity.
Properties
CAS No. |
642084-85-3 |
|---|---|
Molecular Formula |
C19H16ClN3O2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-[3-[(2-aminopyridin-3-yl)oxymethyl]-4-chlorophenyl]benzamide |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-9-8-15(23-19(24)13-5-2-1-3-6-13)11-14(16)12-25-17-7-4-10-22-18(17)21/h1-11H,12H2,(H2,21,22)(H,23,24) |
InChI Key |
PXFHMEFJGPRARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Aminopyridin-3-ol: This intermediate can be synthesized by reacting 2-aminopyridine with an oxidizing agent.
Formation of 3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl}amine: This step involves the reaction of 2-aminopyridin-3-ol with 4-chlorobenzyl chloride under basic conditions to form the desired amine.
Coupling with Benzoyl Chloride: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The aminopyridinyl moiety can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Kinase Inhibition
One of the primary applications of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide derivatives is their role as kinase inhibitors. Kinases are enzymes that play crucial roles in signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
A study highlighted the potential of amino pyridine derivatives, including compounds structurally related to this compound, as effective regulators of kinase activity. These compounds showed promise in treating hyperproliferative diseases such as cancer by inhibiting specific kinases involved in cell proliferation and survival .
1.2. Neuroprotective Effects
Research has indicated that certain derivatives of benzamide compounds exhibit neuroprotective effects, particularly against neurodegenerative diseases like Parkinson’s disease. For instance, a related compound demonstrated significant inhibitory activity against c-Abl kinase, which is implicated in neurodegeneration. This suggests that this compound could be developed into a therapeutic agent for neuroprotection .
Antiviral Activity
2.1. Broad-Spectrum Antiviral Effects
This compound derivatives have also been investigated for their antiviral properties. A related study reported that N-phenylbenzamide derivatives exhibited broad-spectrum antiviral effects against multiple viruses, including HIV and Hepatitis B Virus (HBV). These compounds were found to enhance intracellular levels of APOBEC3G, an antiviral protein, thereby inhibiting viral replication .
Pesticidal Activity
3.1. Insecticidal and Fungicidal Properties
Recent investigations into benzamide derivatives highlighted their potential as pesticide agents. A series of novel benzamides substituted with pyridine-linked structures were synthesized and tested for larvicidal activity against mosquito larvae and fungicidal activity against various fungi. Some compounds demonstrated exceptional efficacy, suggesting that this compound could serve as a lead compound in developing new pesticides .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
In a study focusing on the neuroprotective effects of benzamide derivatives, compound 9a was synthesized and tested against MPP+-induced cell death in SH-SY5Y cells. The results indicated that this compound not only inhibited c-Abl effectively but also showed lower toxicity compared to nilotinib, suggesting a favorable profile for further development as a neuroprotective agent .
Mechanism of Action
The mechanism of action of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The aminopyridinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:
Functional Group Impact on Properties
- Aminopyridine vs. Pyrazolopyrimidine (Target vs. ): The pyrazolo[3,4-d]pyrimidinyl group in introduces a fused heterocyclic system, which often enhances binding to ATP pockets in kinases.
- Trifluoromethyl and Chloro Substituents (Target vs. ) : The CF3 group in significantly increases lipophilicity (predicted density: 1.446 g/cm³) and electron-withdrawing effects, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound .
- Nitro Group vs. Aminopyridine (Target vs. ): The nitro group in is strongly electron-withdrawing, which may stabilize the compound metabolically but reduce bioavailability due to polarity. In contrast, the target’s amine group balances H-bonding and lipophilicity .
- Hydroxybenzamide vs. Chlorophenylbenzamide (Target vs. ): The ortho-hydroxy group in promotes intermolecular H-bonding, influencing crystallinity and solubility.
Biological Activity
N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 304.78 g/mol
- CAS Number: Not specified in the available literature.
Research indicates that this compound may exhibit its biological effects through multiple pathways:
- Inhibition of Kinases: Studies have shown that benzamide derivatives can act as inhibitors of various kinases, including RET kinase, which is implicated in several cancers. The presence of the 4-chloro and aminopyridine moieties enhances its binding affinity to these targets .
- Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antitumor Activity
A notable study involving a series of benzamide derivatives, including compounds similar to this compound, reported moderate to high potency against various cancer cell lines. In vitro assays indicated that these compounds could significantly inhibit cell proliferation driven by RET mutations .
Case Studies
- RET Kinase Inhibition:
- Cholinesterase Inhibition:
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
